Acediasulfone (CAS 80-03-5), chemically N-[4-[(4-Aminophenyl)sulfonyl]phenyl]glycine, is a specialized carboxymethylated derivative of the widely used antimicrobial dapsone. Engineered specifically to overcome the severe physicochemical limitations of its parent molecule, acediasulfone functions as a highly processable, water-soluble prodrug. In industrial and pharmaceutical procurement, it is prioritized for its ability to form stable aqueous solutions—particularly as a sodium salt—and its distinct pharmacokinetic profile. This structural modification allows for the controlled, sustained release of the active sulfone pharmacophore without the immediate dose-limiting toxicity associated with direct dapsone administration[1].
Procurement teams often consider substituting acediasulfone with the cheaper and more common parent compound, dapsone. However, this generic substitution frequently fails during the formulation phase due to dapsone's extreme hydrophobicity and poor aqueous solubility. Attempting to use dapsone in liquid, injectable, or hydrogel formulations requires complex, often irritating co-solvent systems or results in unstable suspensions prone to precipitation and inconsistent dosing. Acediasulfone circumvents these critical manufacturability bottlenecks by providing a functionalized glycine moiety that enables seamless dissolution in aqueous media, ensuring batch-to-batch reproducibility and stable liquid dosing [1].
The primary procurement driver for acediasulfone over its parent compound is its drastically improved solubility profile. While dapsone is practically insoluble in water (approximately 0.15 mg/mL at 25°C), the functionalization with a carboxymethyl group allows acediasulfone to form a sodium salt that is freely soluble in aqueous media. This structural modification eliminates the need for harsh organic co-solvents in liquid formulations, directly reducing formulation complexity [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Acediasulfone (as sodium salt): Freely soluble (>100 mg/mL) |
| Comparator Or Baseline | Dapsone: ~0.15 mg/mL |
| Quantified Difference | >600-fold increase in aqueous solubility |
| Conditions | Aqueous media at 25°C |
Enables the direct manufacturing of stable, homogeneous aqueous injectables and liquid suspensions without precipitation risks.
Acediasulfone demonstrates a significantly improved acute safety profile compared to dapsone, which is critical for bulk handling and manufacturing risk assessments. Toxicological evaluations show that acediasulfone sodium has a rat oral LD50 of 980 mg/kg, whereas dapsone exhibits a much lower LD50 of approximately 250 mg/kg. This reduced acute toxicity lowers occupational exposure hazards during large-scale compounding and provides a wider therapeutic index for downstream drug development [1].
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | Acediasulfone sodium: 980 mg/kg |
| Comparator Or Baseline | Dapsone: ~250 mg/kg |
| Quantified Difference | Nearly 4-fold reduction in acute oral toxicity |
| Conditions | Rat oral administration model |
Reduces handling risks and safety protocols required during bulk pharmaceutical manufacturing and processing.
For solid-state formulations and high-temperature processing, thermal stability is a key material selection criterion. Acediasulfone exists as a crystalline solid with a melting point of 194°C, which is notably higher than dapsone's melting point of 175–176°C. This elevated thermal threshold provides engineers with a broader processing window for techniques such as hot-melt extrusion or high-shear granulation, minimizing the risk of thermal degradation during aggressive manufacturing cycles [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | Acediasulfone: 194°C |
| Comparator Or Baseline | Dapsone: 175–176°C |
| Quantified Difference | +18°C increase in thermal stability threshold |
| Conditions | Standard atmospheric pressure, crystalline solid state |
Allows for more aggressive thermal processing techniques, such as hot-melt extrusion, without compromising API integrity.
Acediasulfone is the mandatory choice for parenteral formulations where the extreme hydrophobicity of dapsone causes precipitation or requires unacceptable levels of organic co-solvents. Its high aqueous solubility ensures stable, homogeneous liquid dosing [1].
Due to its elevated melting point (194°C), acediasulfone is the preferred sulfone for hot-melt extrusion and high-shear granulation processes, where standard dapsone would risk thermal degradation or premature melting during aggressive manufacturing cycles [2].
Ideal for chronic disease models requiring long-acting sulfone exposure. Its enzymatic cleavage in vivo provides a controlled release of dapsone, mitigating the sharp Cmax spikes and acute toxicity risks associated with direct dapsone administration [1].
Selected over dapsone for topical formulations targeting inflammatory skin conditions. The superior solubility of acediasulfone prevents the gritty texture common in dapsone suspensions, ensuring uniform active pharmaceutical ingredient (API) distribution within the gel matrix[1].